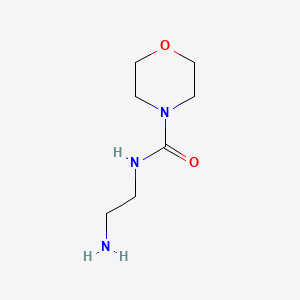
N-(2-aminoethyl)morpholine-4-carboxamide
Vue d'ensemble
Description
N-(2-aminoethyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C9H17N3O6. It is known for its biological activity and is used in various scientific and industrial applications. The compound consists of a morpholine ring substituted with an aminoethyl group and a carboxamide group, which contributes to its unique properties .
Méthodes De Préparation
The preparation of N-(2-aminoethyl)morpholine-4-carboxamide typically involves two key steps. First, N-(2-aminoethyl)morpholine is synthesized, followed by its reaction with a carboxamide derivative. The reaction conditions often include the use of inert atmospheres and room temperature settings to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
N-(2-aminoethyl)morpholine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxalate, while reduction could produce simpler amine derivatives .
Applications De Recherche Scientifique
N-(2-aminoethyl)morpholine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for receptor studies and enzyme assays. In medicine, it is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors. Industrially, it is used in the production of epoxy resins and other chemical products .
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The aminoethyl group allows it to bind to these targets, modulating their activity. The morpholine ring contributes to the compound’s stability and solubility, enhancing its effectiveness in biological systems .
Comparaison Avec Des Composés Similaires
N-(2-aminoethyl)morpholine-4-carboxamide can be compared with other similar compounds, such as this compound hydrochloride and N-(2-aminoethyl)-4-morpholinecarboxamide oxalate. These compounds share similar structures but differ in their specific substituents and properties. For instance, the hydrochloride salt form may have different solubility and stability characteristics compared to the oxalate form .
Propriétés
IUPAC Name |
N-(2-aminoethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-1-2-9-7(11)10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHKUQVXHVFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69630-16-6 | |
| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069630166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQP23SV5UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)
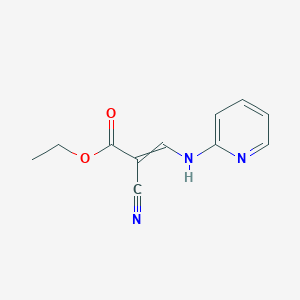
![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)
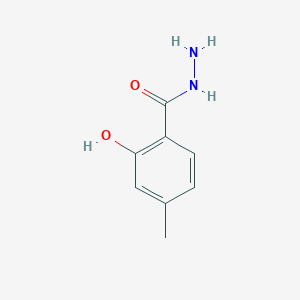
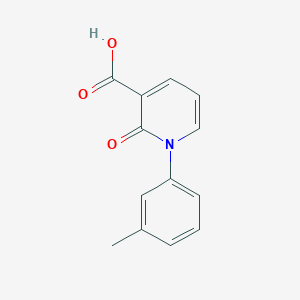
![6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150782.png)
![4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B3150784.png)
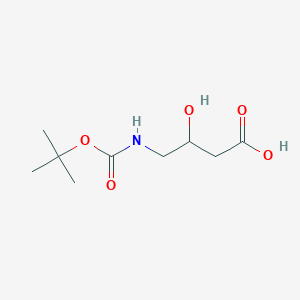

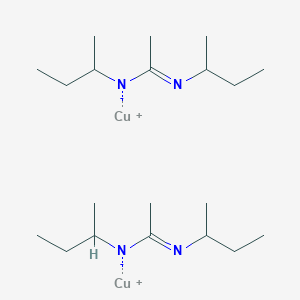

![3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3150835.png)
